N-Isopropyl-N'-phenylethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isopropyl-N’-phenylethylenediamine is an organic compound that belongs to the class of substituted diamines. It is characterized by the presence of an isopropyl group and a phenyl group attached to the nitrogen atoms of an ethylenediamine backbone. This compound is known for its applications in various industrial processes, particularly in the rubber and plastics industries, where it serves as an antioxidant and stabilizer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Isopropyl-N’-phenylethylenediamine can be synthesized through the alkylation of p-aminodiphenylamine. One common method involves the use of isopropyl bromide as the alkylating agent and crystalline potassium carbonate as an acceptor for binding the liberated hydrogen bromide. The reaction is carried out in an ethylene glycol medium at a temperature of 90–91°C for 2–2.5 hours .
Industrial Production Methods
In industrial settings, N-Isopropyl-N’-phenylethylenediamine is produced through a similar alkylation process, often optimized for large-scale production. The use of efficient mixing and temperature control systems ensures consistent product quality. The reaction conditions are carefully monitored to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-Isopropyl-N’-phenylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted diamines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Isopropyl-N’-phenylethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a stabilizer in biological samples.
Medicine: Explored for its antioxidant properties, which may have therapeutic applications.
Wirkmechanismus
The mechanism by which N-Isopropyl-N’-phenylethylenediamine exerts its effects involves its ability to donate electrons and neutralize free radicals. This antioxidant activity helps prevent the oxidative degradation of materials, particularly in rubber and plastics. The compound interacts with molecular targets such as reactive oxygen species, thereby inhibiting oxidative chain reactions and stabilizing the material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Cyclohexyl-N’-phenylethylenediamine
- N,N’-Diphenylethylenediamine
- N,N’-Diisopropylethylenediamine
Uniqueness
N-Isopropyl-N’-phenylethylenediamine is unique due to its specific combination of isopropyl and phenyl groups, which confer distinct antioxidant properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it particularly effective in industrial applications where both properties are desired .
Eigenschaften
CAS-Nummer |
69038-55-7 |
---|---|
Molekularformel |
C11H18N2 |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
N-phenyl-N'-propan-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-10(2)12-8-9-13-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3 |
InChI-Schlüssel |
PGTSOSNUVMICIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCCNC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.